3-Nitrosochrysene
Description
3-Nitrosochrysene is a nitroso-substituted polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone (a four-ring aromatic system) with a nitroso (-NO) functional group at the 3-position. It is a reactive intermediate implicated in the metabolic activation of 3-aminochrysene (3-AC), a known carcinogen. Upon metabolic reduction, this compound forms DNA adducts, such as N-(deoxyguanosin-8-yl)-3-aminochrysene, which are critical to its genotoxic and carcinogenic effects . Its reactivity and DNA-binding properties make it a focal point for studying PAH-induced mutagenesis.
Properties
CAS No. |
150473-03-3 |
|---|---|
Molecular Formula |
C18H11NO |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
3-nitrosochrysene |
InChI |
InChI=1S/C18H11NO/c20-19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H |
InChI Key |
CQZZESXMYMNTMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Other CAS No. |
150473-03-3 |
Synonyms |
3-nitrosochrysene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The genotoxicity and chemical behavior of 3-nitrosochrysene are best understood in comparison with structurally or functionally related compounds, including its precursor (3-aminochrysene), nitro-PAHs, and nitroso/nitroaromatic analogs. Below is a detailed analysis:
This compound vs. 3-Aminochrysene
- Metabolic Activation Pathways: this compound acts as a direct reactive metabolite of 3-aminochrysene. When 3-AC is metabolized by phenobarbital-induced rat liver microsomes, it generates DNA adducts identical to those formed by this compound in the presence of ascorbic acid (a reducing agent) . 3-Aminochrysene requires enzymatic activation (e.g., via cytochrome P450) to form reactive intermediates like this compound. However, when metabolized by 3-methylcholanthrene-induced microsomes, it produces a distinct major adduct chromatographically different from N-(deoxyguanosin-8-yl)-3-aminochrysene, highlighting pathway-dependent reactivity .
- DNA Adduct Profiles: Compound Key DNA Adducts Metabolic Context this compound N-(deoxyguanosin-8-yl)-3-aminochrysene Ascorbic acid reduction in vitro 3-Aminochrysene Same as above (phenobarbital microsomes) Requires enzymatic activation
This compound vs. Nitro-PAHs
Nitro-PAHs (e.g., 3-nitrofluoranthene, 1-nitropyrene) differ in that they contain a nitro (-NO₂) group instead of nitroso (-NO). Key distinctions include:
- Reactivity : Nitro-PAHs typically require reductive metabolism (e.g., nitroreductases) to form reactive intermediates like hydroxylamines or nitrenium ions, whereas nitroso-PAHs (like this compound) are directly electrophilic and bind DNA without further activation .
- Adduct Formation : Nitro-PAHs often form bulkier DNA adducts due to their nitro group positioning, whereas nitroso-PAHs generate adducts through direct aryl-nitrenium ion interactions .
This compound vs. Nitroaromatic Compounds
Compared to smaller nitroaromatics like 3-nitrophenol (CAS 554-84-7) or 3-nitrostyrene (CAS 586-39-0):
- Toxicity Mechanisms: 3-Nitrophenol: Primarily causes oxidative stress and non-genotoxic effects (e.g., skin irritation) . this compound: Exhibits direct genotoxicity via DNA adduct formation, linked to carcinogenicity .
- Structural Influence: The chrysene backbone in this compound enables intercalation into DNA, enhancing adduct stability, whereas monocyclic nitroaromatics lack this capacity .
Data Tables
Table 1: Chemical and Toxicological Comparison
| Compound | Functional Group | Molecular Formula | Key Hazard | DNA Adduct Formation |
|---|---|---|---|---|
| This compound | -NO | C₁₈H₁₁NO | Genotoxic, carcinogenic | Yes (direct) |
| 3-Aminochrysene | -NH₂ | C₁₈H₁₃N | Carcinogenic (requires activation) | Yes (via metabolism) |
| 3-Nitrophenol | -NO₂ | C₆H₅NO₃ | Oxidative stress, skin irritation | No |
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